Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Catalog No.
S13348827
CAS No.
M.F
C8H6FIO3
M. Wt
296.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Product Name

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

IUPAC Name

methyl 3-fluoro-2-hydroxy-4-iodobenzoate

Molecular Formula

C8H6FIO3

Molecular Weight

296.03 g/mol

InChI

InChI=1S/C8H6FIO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3

InChI Key

QTVAYRMDYNGCET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)I)F)O

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) is a tetrasubstituted aromatic building block utilized in medicinal and agrochemical synthesis pipelines. Featuring a salicylate core, this compound integrates a C4-iodine atom for transition-metal-catalyzed cross-coupling and a C3-fluorine atom that modulates the electronic environment of the adjacent C2-hydroxyl group. This specific substitution pattern provides orthogonal reactivity, allowing chemists to perform sequential functionalizations—such as Suzuki-Miyaura couplings, phenol alkylations, and ester saponifications—without compromising the scaffold. Its procurement is driven by the requirement for conformationally constrained, metabolically stable intermediates in the development of small-molecule therapeutics and advanced materials [1].

Substituting Methyl 3-fluoro-4-iodo-2-hydroxybenzoate with simpler analogs, such as Methyl 4-iodo-2-hydroxybenzoate (lacking fluorine) or Methyl 4-bromo-3-fluoro-2-hydroxybenzoate (using bromine instead of iodine), alters synthetic efficiency and final molecule properties. The C4-iodine provides lower-temperature oxidative addition in palladium-catalyzed couplings compared to the C4-bromo analog, preventing thermal degradation or transesterification [1]. Furthermore, the C3-fluorine exerts an inductive effect that lowers the pKa of the C2-hydroxyl group, altering its nucleophilicity and hydrogen-bonding capacity. This electronic tuning cannot be replicated with non-fluorinated substitutes, making this specific compound necessary for workflows requiring precise control over the physicochemical properties of the functionalized product [2].

Cross-Coupling Efficiency via C4-Iodine vs. C4-Bromine

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the C4-iodine of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate undergoes faster oxidative addition compared to its brominated counterpart. Under 50 °C conditions, the iodo-compound achieves >95% conversion, whereas the bromo-analog yields ~40%, requiring temperatures >80 °C that risk ester hydrolysis [1].

Evidence DimensionCross-Coupling Yield at 50 °C (1 hour)
Target Compound Data>95% yield
Comparator Or BaselineMethyl 4-bromo-3-fluoro-2-hydroxybenzoate (~40% yield)
Quantified Difference55% absolute increase in yield under mild conditions
ConditionsPd(dppf)Cl2, arylboronic acid, K2CO3, THF/H2O, 50 °C

Enables late-stage functionalization under mild conditions, preserving sensitive functional groups and reducing energy costs in scale-up.

Phenolic pKa Modulation by C3-Fluorine

The electronegative fluorine atom at the C3 position exerts an inductive pull, lowering the pKa of the adjacent C2-hydroxyl group compared to the non-fluorinated baseline. This alters the acidity of the phenol, modifying hydrogen-bond donor interactions and shifting the conditions required for selective O-alkylation [1].

Evidence DimensionPhenolic pKa
Target Compound DataEstimated pKa ~ 8.2
Comparator Or BaselineMethyl 4-iodo-2-hydroxybenzoate (Estimated pKa ~ 9.5)
Quantified DifferenceReduction of ~1.3 pKa units
ConditionsAqueous solution, 25 °C

Critical for designing APIs where the ionization state of the hydroxyl group dictates target affinity and membrane permeability.

Precursor Suitability: Ester Protection vs. Free Acid

The methyl ester at C1 acts as a stable protecting group during C4 cross-coupling and C2 alkylation, and can be selectively saponified to the free acid post-coupling. Using the free acid directly (3-fluoro-4-iodo-2-hydroxybenzoic acid) leads to competitive binding with transition metal catalysts and lower coupling yields [1].

Evidence DimensionOverall Yield of C4-Arylated Free Acid (2 steps)
Target Compound Data85% (Coupling then Saponification)
Comparator Or Baseline3-Fluoro-4-iodo-2-hydroxybenzoic acid (Direct Coupling: <50% due to side reactions)
Quantified Difference>35% improvement in overall synthetic efficiency
ConditionsStep 1: Suzuki coupling; Step 2: LiOH saponification vs. Direct Suzuki on free acid

Ensures high-yielding, reproducible multi-step synthesis by preventing catalyst poisoning and unwanted side reactions associated with free carboxylic acids.

Synthesis of Conformationally Constrained Kinase Inhibitors

The compound serves as a core scaffold for targeted therapeutics. The C4-iodine enables the introduction of hinge-binding motifs via cross-coupling, while the C3-fluorine and C2-hydroxyl provide a defined hydrogen-bonding network required for binding affinity in kinase active sites [1].

Development of Fluorinated Agrochemicals

In agrochemical synthesis, the incorporation of the C3-fluorine increases the metabolic stability of the resulting active ingredients against degradation enzymes. The methyl ester and C4-iodine function as handles to construct complex herbicidal or fungicidal molecules [2].

Library Generation for Structure-Activity Relationship (SAR) Studies

Due to its orthogonal reactivity, this building block supports parallel synthesis of compound libraries. The distinct reactivity profiles of the ester, phenol, and iodo groups permit systematic substitution at multiple positions to map the SAR of biological targets [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.93457 g/mol

Monoisotopic Mass

295.93457 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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